N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide;dihydrochloride
Description
N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide dihydrochloride is a thienopyrazole-based compound with a unique aminocycloheptylmethyl substituent and a dihydrochloride salt formulation. Thieno[2,3-c]pyrazole derivatives are known for diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties . This compound’s structural features, such as the seven-membered cycloheptylamine ring and the dihydrochloride counterion, distinguish it from related analogs. Below, its synthesis, physicochemical properties, and biological activity are compared to structurally similar compounds.
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS.2ClH/c1-19-14-11(9-18-19)8-12(21-14)13(20)17-10-15(16)6-4-2-3-5-7-15;;/h8-9H,2-7,10,16H2,1H3,(H,17,20);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAKHRGHYLZKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3(CCCCCC3)N)C=N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide; dihydrochloride is a compound of interest due to its potential biological activities, particularly in the field of parasitology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific parasites, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its thieno[2,3-c]pyrazole core, which is known for various biological activities. The structural formula can be summarized as follows:
- Molecular Formula : C13H18N4O2S·2HCl
- Molecular Weight : 340.29 g/mol
N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide exhibits its biological effects primarily through the inhibition of specific enzymes or pathways critical for parasite survival. For instance, it has been shown to inhibit the development of parasitic nematodes such as Haemonchus contortus, a significant pathogen in sheep.
Antiparasitic Activity
Recent studies have highlighted the compound's potency against various parasitic nematodes. Notably:
- Inhibition of Haemonchus contortus : The compound demonstrated sub-nanomolar potency in inhibiting the development of the fourth larval (L4) stage of this parasite. In vitro testing against human cell lines indicated a strong selectivity towards the parasite, suggesting minimal cytotoxic effects on mammalian cells .
| Compound | Target Parasite | Potency (IC50) | Selectivity Index |
|---|---|---|---|
| N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide | Haemonchus contortus | Sub-nanomolar | High |
Cytotoxicity Studies
While exhibiting potent antiparasitic effects, the compound's cytotoxicity was assessed in various mammalian cell lines. It was found that:
- The compound did not show overt cytotoxicity under standard culture conditions.
- However, acute toxicity was observed in rodent models, particularly linked to mitochondrial respiration inhibition .
Study 1: Efficacy Against Nematodes
A phenotypic screening study identified this compound as a promising candidate for nematode control. Subsequent structure-activity relationship (SAR) studies led to the synthesis of analogues with enhanced potency and selectivity .
Study 2: Toxicity Assessment
In another study focusing on mitochondrial toxicity, it was noted that while the compound effectively inhibited nematode development, it also induced cytotoxic effects in rat hepatocytes. This highlights the importance of evaluating mitochondrial function as a predictor for in vivo toxicity during drug development .
Scientific Research Applications
Pharmacological Applications
-
Inhibition of IRAK4 Activity
- One significant application of this compound is as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 plays a crucial role in the inflammatory response and is implicated in various diseases, including cancer and autoimmune disorders. Inhibitors targeting IRAK4 can modulate inflammatory pathways, potentially leading to new therapeutic strategies for these conditions .
-
Anticancer Activity
- Compounds with similar thieno[2,3-c]pyrazole structures have demonstrated anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival . Further studies are needed to establish the efficacy of N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide specifically.
-
Antiviral Properties
- Some pyrazole derivatives exhibit antiviral activity against various viruses, including herpes simplex virus. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. This compound's potential as an antiviral agent warrants further investigation into its effectiveness against specific viral pathogens .
Synthesis and Derivatives
The synthesis of N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide involves several steps that typically include the formation of the thieno[2,3-c]pyrazole framework followed by functionalization at the amino and carboxamide positions. Various synthetic routes have been explored for similar compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Table: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Thienopyrazole precursors | Formation of thieno[2,3-c]pyrazole core |
| 2 | Amination | Aminocycloheptane derivatives | Introduction of amino group |
| 3 | Carboxamidation | Carboxylic acid derivatives | Formation of carboxamide |
Case Study 1: IRAK4 Inhibition
A study detailed in patent literature demonstrated that thienopyrazine inhibitors effectively reduced IRAK4 activity in vitro. These findings suggest potential applications in treating inflammatory diseases where IRAK4 is a critical mediator .
Case Study 2: Anticancer Screening
Research involving similar pyrazole compounds showed promising results in preclinical models for various cancers. The compounds induced significant apoptosis in leukemia cell lines, highlighting their potential as therapeutic agents against hematological malignancies .
Chemical Reactions Analysis
Key Routes:
-
Cyclocondensation of Hydrazines with Thiophene Derivatives :
Reaction of 3-aminothiophene-2-carboxylates with hydrazines under acidic or basic conditions forms the pyrazole ring (e.g., Scheme 2 in , ). -
1,3-Dipolar Cycloaddition :
Diazocarbonyl compounds react with alkynes/olefins to generate pyrazoles (Scheme 19 in ). For thienopyrazoles, thiophene-substituted diazo compounds are used.
Example Reaction (Analog):
Functionalization of the Carboxamide Group
The carboxamide moiety at position 5 undergoes typical amide reactions:
Hydrolysis to Carboxylic Acid:
Acidic or basic hydrolysis cleaves the amide bond to yield the corresponding carboxylic acid.
Conditions: Reflux with 6M HCl (8–10 h) or 10% NaOH (4–6 h) .
Acylation:
The primary amide reacts with acetic anhydride to form N-acetyl derivatives (observed in ):
Conditions: Reflux in acetic anhydride (2–4 h, 80–100°C).
Modification of the 1-Aminocycloheptylmethyl Side Chain
The cycloheptylamine substituent participates in alkylation and Schiff base formation :
Alkylation:
The primary amine reacts with alkyl halides or carbonyl compounds:
Conditions: KCO, DMF, 60°C, 12 h .
Schiff Base Formation:
Condensation with aldehydes/ketones generates imines:
Conditions: Ethanol, reflux (6–8 h) .
Salt Formation and Stability
The dihydrochloride salt form indicates protonation at the cycloheptylamine and pyrazole nitrogen(s). Key stability considerations:
-
pH Sensitivity : Deprotonation occurs in basic media (pH > 10), regenerating the free base.
-
Hygroscopicity : Hydrochloride salts often absorb moisture; storage under anhydrous conditions is critical .
Synthetic By-Products and Regioisomerism
Analogous syntheses (e.g., ) highlight potential challenges:
Comparison with Similar Compounds
Key Structural Features
The target compound’s core structure comprises:
- Thieno[2,3-c]pyrazole scaffold: Common in antimicrobial and anti-inflammatory agents .
- 1-Methyl substitution : Enhances metabolic stability compared to unsubstituted analogs.
- N-(1-Aminocycloheptyl)methyl group: A bulky, alicyclic amine substituent that may improve receptor binding or solubility.
- Dihydrochloride salt : Increases aqueous solubility compared to free-base forms.
Comparison of Substituents and Pharmacological Effects
Key Observations :
- Aminocycloheptyl vs.
- Dihydrochloride Salt : Unlike neutral carboxamides (e.g., ), the salt form enhances solubility, critical for bioavailability .
- Substituent Polarity: Chlorophenyl (7f) and ethoxyphenyl () groups alter electronic properties, affecting binding to targets like antioxidant enzymes or cannabinoid receptors .
Physicochemical Data
Key Observations :
Antioxidant Activity ()
- Compound 7b (4-Amino-3-methyl-1-phenyl): Showed 0.6% erythrocyte alteration vs. 40% for 4-NP alone, indicating potent antioxidant effects .
- Target Compound: The aminocycloheptyl group may enhance radical scavenging due to increased electron-donating capacity.
Receptor Binding ()
- Thienopyrazoles with bulky substituents (e.g., cycloheptyl) may exhibit selectivity for cannabinoid-like receptors, similar to CB1/CB2 ligands .
- Trifluoromethyl analogs () likely have higher metabolic stability, extending half-life .
Q & A
Q. What are the standard synthetic protocols for N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions under inert conditions. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution in polar aprotic solvents like DMF, with K₂CO₃ as a base (e.g., 1.2 mmol base per 1 mmol substrate) . Optimization can employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, stoichiometry) and identify critical parameters using response surface methodology . Stability of intermediates should be monitored via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., cycloheptyl amine proton signals at δ 1.5–2.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
- Chromatography : HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) to assess purity >95% .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages.
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability depends on:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Light Sensitivity : Amber vials recommended if thieno-pyrazole moieties degrade under UV .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid deliquescence.
Regular stability assays (e.g., monthly HPLC) are advised .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways, such as nucleophilic attack at the carboxamide group. Transition state analysis identifies energy barriers, while molecular docking predicts interactions with biological targets . Software like Gaussian or ORCA integrates these calculations with experimental data for validation .
Q. What strategies resolve contradictions between theoretical predictions and experimental spectral data?
- Methodological Answer : Discrepancies may arise from solvation effects or crystal packing. Solutions include:
- Solvent Correction : Apply COSMO-RS to simulate solvent interactions in NMR shifts.
- X-ray Crystallography : Compare experimental crystal structures with DFT-optimized geometries .
- Statistical Analysis : Use multivariate regression to correlate computational and experimental variables .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins.
- Metabolic Profiling : Use LC-MS to identify metabolites in cell lysates after exposure .
Dose-response curves and negative controls (e.g., scrambled analogs) validate specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
